REACTION_CXSMILES
|
C1CO[C:3]2([CH2:8][CH2:7][C:6](=[CH:9][O:10]C)[CH2:5][CH2:4]2)[O:2]1.O>C(O)(=O)C>[CH:9]([CH:6]1[CH2:7][CH2:8][C:3](=[O:2])[CH2:4][CH2:5]1)=[O:10]
|
Name
|
|
Quantity
|
10.55 g
|
Type
|
reactant
|
Smiles
|
C1OC2(CCC(CC2)=COC)OC1
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
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1 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was subsequently distilled off on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
the distillate was extracted twice with methylene chloride
|
Type
|
ADDITION
|
Details
|
The distillation residue (a yellow oil) was diluted with 200 ml of water
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Type
|
EXTRACTION
|
Details
|
extracted three times with methylene chloride
|
Type
|
WASH
|
Details
|
The organic phases were washed with saturated sodium carbonate solution
|
Type
|
EXTRACTION
|
Details
|
the aqueous phases were back-extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residual, yellow oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |